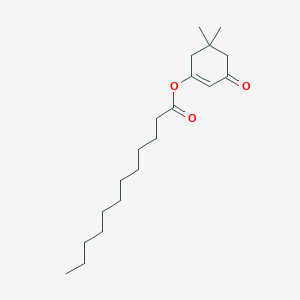
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate is an organic compound that features a cyclohexenone ring substituted with a dodecanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate typically involves the esterification of 5,5-dimethyl-3-oxocyclohex-1-en-1-ol with dodecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or ethers.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Uniqueness
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate is unique due to its long dodecanoate ester chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous .
Eigenschaften
CAS-Nummer |
168200-13-3 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) dodecanoate |
InChI |
InChI=1S/C20H34O3/c1-4-5-6-7-8-9-10-11-12-13-19(22)23-18-14-17(21)15-20(2,3)16-18/h14H,4-13,15-16H2,1-3H3 |
InChI-Schlüssel |
GQVSJMYYNXGAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=CC(=O)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


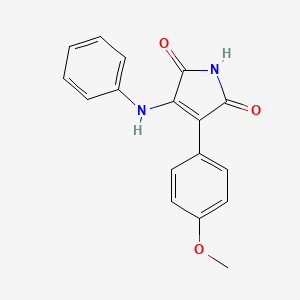
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

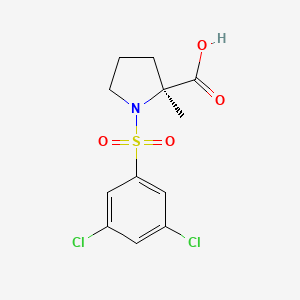
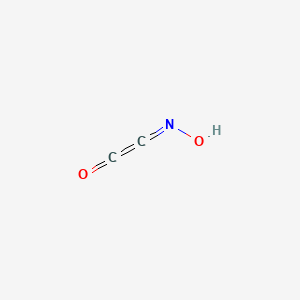
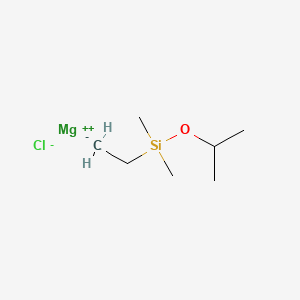

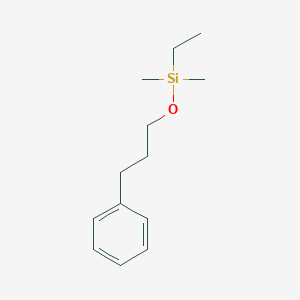
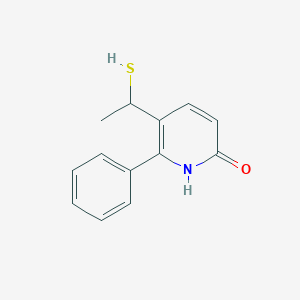
![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)



![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
